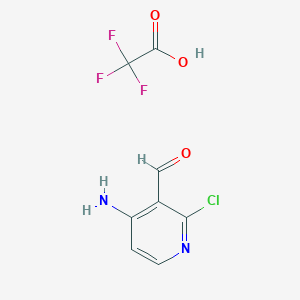

4-Amino-2-chloronicotinaldehyde 2,2,2-trifluoroacetate

Beschreibung

4-Amino-2-chloronicotinaldehyde 2,2,2-trifluoroacetate is an organic salt composed of a protonated 4-amino-2-chloronicotinaldehyde cation and a trifluoroacetate (TFA) anion. The molecular formula is C₈H₅ClF₃N₂O₃, derived from the exact mass of 269.9742 . The cation features a pyridine ring substituted with an amino group (-NH₂) at position 4, a chlorine atom (-Cl) at position 2, and an aldehyde (-CHO) at position 3. The anion, trifluoroacetate (CF₃COO⁻), is a strong electron-withdrawing group that influences the compound's solubility and stability.

This compound is likely a solid at room temperature, analogous to other trifluoroacetate salts such as lithium trifluoroacetate monohydrate (C₂F₃LiO₂·H₂O), which is documented as a solid in safety data sheets .

Eigenschaften

CAS-Nummer |

1032350-07-4 |

|---|---|

Molekularformel |

C8H6ClF3N2O3 |

Molekulargewicht |

270.59 g/mol |

IUPAC-Name |

4-amino-2-chloropyridine-3-carbaldehyde;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C6H5ClN2O.C2HF3O2/c7-6-4(3-10)5(8)1-2-9-6;3-2(4,5)1(6)7/h1-3H,(H2,8,9);(H,6,7) |

InChI-Schlüssel |

ILEULPZLIIFHRM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=C(C(=C1N)C=O)Cl.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Eine gängige Methode zur Synthese von 4-Amino-2-Chlornicotinaldehyd-2,2,2-Trifluoracetat beinhaltet die Reaktion von 2-Chlor-4-Nitrobenzaldehyd mit einer Aminoverbindung wie Ammoniak oder einem Amin . Die Reaktion findet typischerweise in Gegenwart eines Lösungsmittels wie Dichlormethan und unter kontrollierten Temperaturbedingungen statt, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung erfolgt häufig durch großtechnische Synthese unter ähnlichen Reaktionsbedingungen, jedoch mit optimierten Parametern für höhere Ausbeute und Reinheit. Der Einsatz von automatisierten Reaktoren und Durchflusssystemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen

4-Amino-2-Chlornicotinaldehyd-2,2,2-Trifluoracetat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Aldehydgruppe in einen Alkohol oder andere reduzierte Formen umwandeln.

Substitution: Die Amino- und Chlorogruppen können an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener substituierter Derivate führt.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nucleophile für Substitutionsreaktionen . Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um Selektivität und Ausbeute zu gewährleisten .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Carbonsäuren ergeben, während die Reduktion Alkohole produzieren kann . Substitutionsreaktionen können zu einer Vielzahl von substituierten Nicotinaldehyd-Derivaten führen .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

4-Amino-2-chloronicotinaldehyde 2,2,2-trifluoroacetate can be synthesized through various methods that involve the modification of chloronicotinic acid derivatives. The trifluoroacetate moiety enhances its solubility and reactivity, making it suitable for further chemical transformations.

The compound has shown promising biological activities that warrant further investigation.

Anticancer Activity

Recent studies have indicated that 4-Amino-2-chloronicotinaldehyde 2,2,2-trifluoroacetate exhibits significant anticancer properties. It has been evaluated against various cancer cell lines through the National Cancer Institute's protocols. The results demonstrated:

- GI50/TGI Values : Mean GI50 of 15.72 μM and TGI of 50.68 μM against tested human tumor cells.

- Inhibition Rates : Average cell growth inhibition rates around 12.53% across a panel of approximately sixty cancer cell lines .

These findings suggest that this compound could serve as a lead structure for developing new anticancer agents.

Applications in Medicinal Chemistry

4-Amino-2-chloronicotinaldehyde 2,2,2-trifluoroacetate serves as a crucial intermediate in synthesizing various biologically active compounds.

Key Therapeutic Areas

- Antitumor Agents : Its structural properties allow for modifications leading to novel antitumor agents.

- Peptide Synthesis : The compound can be used in the synthesis of peptides due to its reactive functional groups .

Case Studies and Research Findings

Several studies have highlighted the versatility of 4-Amino-2-chloronicotinaldehyde 2,2,2-trifluoroacetate in research settings.

Case Study: Anticancer Compound Development

In a study focusing on the design and synthesis of new N-aryl derivatives, researchers utilized this compound to create various analogs that displayed enhanced anticancer activities compared to existing drugs. The modifications aimed at improving selectivity and reducing side effects associated with traditional chemotherapeutics .

Wirkmechanismus

The mechanism of action of 4-Amino-2-chloronicotinaldehyde 2,2,2-trifluoroacetate involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function . The amino and chloro groups can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares 4-amino-2-chloronicotinaldehyde 2,2,2-trifluoroacetate with structurally related compounds from available

*Exact mass calculated for anhydrous form (C₂F₃LiO₂).

Key Observations:

Trifluoroacetate Salts: The trifluoroacetate group is shared with lithium trifluoroacetate monohydrate . However, the latter is a metal salt, whereas the target compound is an organic salt. Metal trifluoroacetates are often hygroscopic and used in catalysis, while organic TFA salts may serve as intermediates in pharmaceuticals or agrochemicals. The TFA anion enhances solubility in polar aprotic solvents (e.g., DMF, acetonitrile) due to its electron-withdrawing nature.

Halogenated Aromatic Compounds :

- The chloro substituent in the target compound contrasts with bromophenyl groups in other compounds (e.g., 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid) . Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce steric hindrance and alter reactivity in substitution reactions.

Functional Group Diversity :

- The aldehyde group in the target compound enables nucleophilic additions (e.g., Grignard reactions), unlike the carboxylic acid or ester groups in compared compounds, which are more suited for condensation or hydrolysis reactions.

Stability and Handling

- Trifluoroacetate Salts: The TFA anion’s stability under acidic conditions contrasts with the hydrolytic sensitivity of esters (e.g., methyl 4-(4-bromophenyl)-4-oxobutanoate).

- Chlorinated vs. Brominated Compounds : Chlorine’s lower molecular weight may improve thermal stability compared to brominated analogs.

Biologische Aktivität

4-Amino-2-chloronicotinaldehyde 2,2,2-trifluoroacetate is a synthetic compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and antioxidant properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an amino group and a chlorinated pyridine ring, which are known to influence its biological activity. The trifluoroacetate moiety contributes to its solubility and stability in biological systems.

Antimicrobial Activity

Recent studies have demonstrated that 4-Amino-2-chloronicotinaldehyde derivatives exhibit significant antimicrobial activity. For instance:

- In vitro Studies : Compounds derived from 4-amino-2-chloronicotinaldehyde showed effective inhibition against various Gram-positive and Gram-negative bacteria. The inhibition zones were measured using standard disk diffusion methods.

| Concentration (mg/mL) | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| 1 | 10 | Staphylococcus aureus |

| 5 | 23 | Escherichia coli |

| 25 | 29 | Bacillus subtilis |

| 125 | 30 | Pseudomonas aeruginosa |

| 250 | 31 | Salmonella enterica |

These results indicate that increasing concentrations correlate with larger inhibition zones, demonstrating dose-dependent antibacterial effects .

Antiviral Activity

The antiviral properties of the compound have also been explored. Research indicates that derivatives of this compound can inhibit human adenovirus (HAdV) replication:

- Mechanistic Insights : Compounds such as those derived from 4-amino-2-chloronicotinaldehyde have shown sub-micromolar potency against HAdV with low cytotoxicity. For example, one derivative exhibited an IC50 of against HAdV while maintaining a CC50 of , suggesting a favorable therapeutic index .

Antioxidant Activity

The antioxidant potential of the compound has been assessed through various assays:

- In vitro Assays : The synthesized derivatives were evaluated for their ability to scavenge free radicals and reduce oxidative stress in cellular models. Notably, some compounds demonstrated significant antioxidant activity comparable to established antioxidants.

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| Derivative A | 85 | 20 |

| Derivative B | 75 | 30 |

| Reference Antioxidant | 90 | 15 |

These findings support the hypothesis that structural modifications enhance the antioxidant capacity of the base compound .

Case Studies

Several case studies highlight the biological relevance of this compound:

- Antimicrobial Efficacy : A study reported that a synthesized derivative displayed superior antibacterial activity compared to traditional antibiotics like tetracycline, indicating potential for development in treating resistant bacterial strains .

- Antiviral Mechanism : Another investigation into the mechanism revealed that certain derivatives target viral DNA replication processes, effectively disrupting the viral life cycle at multiple stages .

- Neuroprotective Properties : Some derivatives were found to penetrate the blood-brain barrier (BBB), suggesting potential applications in neuroprotection and treatment of neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.